4-Azido-3-chloro-6-nitro-1,2-benzothiazole
Overview
Description
4-Azido-3-chloro-6-nitro-1,2-benzothiazole is a complex organic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of azido, chloro, and nitro functional groups attached to a benzisothiazole ring. Benzisothiazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-3-chloro-6-nitro-1,2-benzothiazole typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzisothiazole derivatives, followed by chlorination and azidation. The nitration step can be carried out using a mixture of nitric and sulfuric acids, while chlorination can be achieved using thionyl chloride or phosphorus pentachloride. The final azidation step involves the use of sodium azide in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial during industrial production due to the presence of potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Azido-3-chloro-6-nitro-1,2-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The azido, chloro, and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the benzisothiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium hydroxide.
Electrophilic Substitution: Chlorine gas, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-3-chloro-6-azido-1,2-benzisothiazole, while nucleophilic substitution can lead to the formation of various substituted benzisothiazoles .
Scientific Research Applications
4-Azido-3-chloro-6-nitro-1,2-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agriculture: It serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides.
Biological Research: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-Azido-3-chloro-6-nitro-1,2-benzothiazole involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-nitro-1,2-benzisothiazole: Lacks the azido group, making it less reactive in click chemistry applications.
4-azido-3-chloro-1,2-benzisothiazole: Lacks the nitro group, reducing its potential for bioreduction reactions.
4-azido-6-nitro-1,2-benzisothiazole: Lacks the chloro group, affecting its electrophilic substitution reactions.
Uniqueness
4-Azido-3-chloro-6-nitro-1,2-benzothiazole is unique due to the presence of all three functional groups (azido, chloro, and nitro) on the benzisothiazole ring. This combination of functional groups imparts distinct reactivity and versatility to the compound, making it valuable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
4-azido-3-chloro-6-nitro-1,2-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN5O2S/c8-7-6-4(10-12-9)1-3(13(14)15)2-5(6)16-11-7/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIHIAWOIDUVEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N=[N+]=[N-])C(=NS2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.